molecular formula C12H16N2O3 B4538663 methyl {4-[(propylamino)carbonyl]phenyl}carbamate

methyl {4-[(propylamino)carbonyl]phenyl}carbamate

Cat. No. B4538663
M. Wt: 236.27 g/mol
InChI Key: OBBYLFYRSPMGJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl N-phenyl carbamate, a compound closely related to methyl {4-[(propylamino)carbonyl]phenyl}carbamate, has been achieved through green and efficient routes. One notable method involves the carbonylation of nitrobenzene catalyzed by palladium-phenanthroline complexes, with anthranilic acid acting as a bifunctional activator, which presents an alternative to traditional phosgene methods (Gasperini et al., 2003). Another approach utilizes methyl formate as a carbonylating agent for aniline, offering a more environmentally friendly synthesis pathway (Yalfani et al., 2015).

Molecular Structure Analysis

The molecular structure of related carbamate compounds has been elucidated through various analytical techniques. For instance, the structure of N-methoxycarbonylamino-3,4-bis(4-nitrophenyl)maleimide was determined, showcasing the spatial arrangement and bonding within the molecule (Boubekeur et al., 1991).

Chemical Reactions and Properties

Methyl {4-[(propylamino)carbonyl]phenyl}carbamate participates in various chemical reactions, demonstrating its reactivity and potential as a chemical intermediate. For example, synthesis and transformation studies have shown that it can undergo oxidation and condensation reactions to yield complex organic molecules (Velikorodov & Shustova, 2017).

Physical Properties Analysis

The synthesis and applications of methyl phenyl carbonate, closely related to methyl {4-[(propylamino)carbonyl]phenyl}carbamate, have been explored, indicating its role as a green reagent due to its active carbonate nature. This highlights the compound's significance in carbonylation and methylation reactions, pointing towards its physical properties and utility (Guo-ding, 2011).

Chemical Properties Analysis

The carbamate group within these molecules imparts specific chemical properties, such as reactivity towards isocyanates and amines, facilitating the synthesis of ureas and other nitrogen-containing compounds under mild conditions. This underscores the versatile chemical properties of carbamates, including those related to methyl {4-[(propylamino)carbonyl]phenyl}carbamate (Lee et al., 2009).

properties

IUPAC Name

methyl N-[4-(propylcarbamoyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-8-13-11(15)9-4-6-10(7-5-9)14-12(16)17-2/h4-7H,3,8H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBYLFYRSPMGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl {4-[(propylamino)carbonyl]phenyl}carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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